molecular formula C14H24N4 B12700666 Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- CAS No. 58577-17-6

Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl-

Cat. No.: B12700666
CAS No.: 58577-17-6
M. Wt: 248.37 g/mol
InChI Key: KWFCIHNVFTVTDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- typically involves the azo coupling reaction. This reaction is performed by diazotizing an amine and then coupling it with a suitable coupling component. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the continuous flow synthesis method is often employed for the production of azo compounds. This method offers advantages such as better control over reaction conditions, higher yields, and improved safety due to the controlled environment .

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- involves the generation of free radicals. The azo group decomposes under thermal or photochemical conditions to form nitrogen gas and free radicals. These radicals can initiate various chemical reactions, including polymerization and other radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(2-methylpropionitrile) (AIBN): A commonly used radical initiator in polymerization reactions.

    2,2’-Azobis(2-methylbutyronitrile) (AMBN): Another radical initiator with similar properties.

    Dimethylvaleronitrile (ABVN): Used in similar applications as a radical initiator.

Uniqueness

Heptanenitrile, 2-((1-cyano-1-methylbutyl)azo)-2-methyl- is unique due to its specific molecular structure, which provides distinct thermal and chemical stability. This makes it particularly useful in applications requiring controlled radical generation and stability under various conditions .

Properties

CAS No.

58577-17-6

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

2-(2-cyanopentan-2-yldiazenyl)-2-methylheptanenitrile

InChI

InChI=1S/C14H24N4/c1-5-7-8-10-14(4,12-16)18-17-13(3,11-15)9-6-2/h5-10H2,1-4H3

InChI Key

KWFCIHNVFTVTDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)N=NC(C)(CCC)C#N

Origin of Product

United States

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